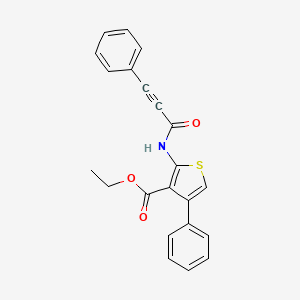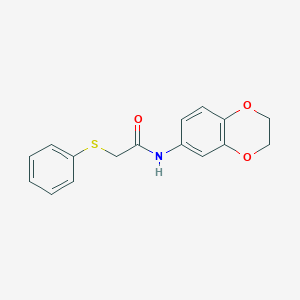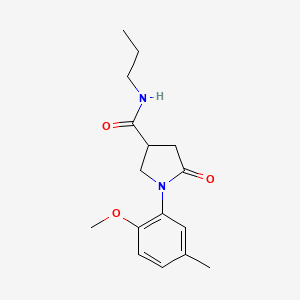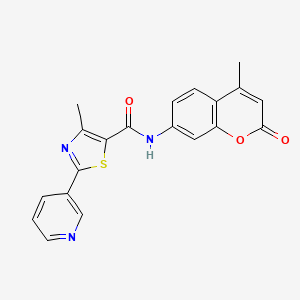
ethyl 4-phenyl-2-(3-phenylprop-2-ynamido)thiophene-3-carboxylate
概要
説明
Ethyl 4-phenyl-2-(3-phenylprop-2-ynamido)thiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a phenyl group and a prop-2-ynamido group attached to the thiophene ring, along with an ethyl ester functional group. The compound’s unique structure makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Safety and Hazards
準備方法
The synthesis of ethyl 4-phenyl-2-(3-phenylprop-2-ynamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the phenyl and prop-2-ynamido groups. The final step involves esterification to introduce the ethyl ester group.
Thiophene Ring Formation: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.
Introduction of Substituents: The phenyl and prop-2-ynamido groups can be introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
Ethyl 4-phenyl-2-(3-phenylprop-2-ynamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 4-phenyl-2-(3-phenylprop-2-ynamido)thiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for the development of enzyme inhibitors.
Medicine: The compound’s potential pharmacological properties make it of interest in medicinal chemistry. It can be explored for its activity against various diseases, including cancer and infectious diseases.
Industry: In the materials science industry, the compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
作用機序
The mechanism of action of ethyl 4-phenyl-2-(3-phenylprop-2-ynamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. For example, the phenyl and prop-2-ynamido groups may interact with the active site of enzymes, blocking substrate binding and catalytic activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.
類似化合物との比較
Ethyl 4-phenyl-2-(3-phenylprop-2-ynamido)thiophene-3-carboxylate can be compared with other thiophene derivatives and similar compounds:
Thiophene-3-carboxylate Derivatives: Compounds such as ethyl thiophene-3-carboxylate and methyl thiophene-3-carboxylate share the thiophene ring and ester functional group but lack the phenyl and prop-2-ynamido substituents.
Phenylprop-2-ynamido Derivatives: Compounds like phenylprop-2-ynamide and phenylprop-2-ynoic acid share the prop-2-ynamido group but differ in the rest of the structure.
Other Heterocyclic Compounds: Compounds such as indole and pyrrole derivatives have similar heterocyclic structures but differ in the heteroatom and substituents.
The uniqueness of this compound lies in its combination of the thiophene ring with the phenyl and prop-2-ynamido groups, providing a distinct set of chemical and biological properties.
特性
IUPAC Name |
ethyl 4-phenyl-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-2-26-22(25)20-18(17-11-7-4-8-12-17)15-27-21(20)23-19(24)14-13-16-9-5-3-6-10-16/h3-12,15H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFFSVCQZJQXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-CHLOROBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE](/img/structure/B4805867.png)
![3-({[3-(isopropoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4805871.png)

![{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE](/img/structure/B4805878.png)
![methyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4805894.png)
![N-ethyl-N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4805901.png)
![ethyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4805904.png)

![7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4805917.png)

![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4805931.png)

![2-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4805941.png)
